Cas no 1936657-90-7 (4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride)
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride
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- MDL: MFCD28968636
- Inchi: 1S/C6H3F2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H
- InChI Key: VUXFRJFWTOLGPJ-UHFFFAOYSA-N
- SMILES: C1(S(F)(=O)=O)=CC=C(F)C=C1[N+]([O-])=O
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224284-1g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 1g |
$271.0 | 2023-09-15 | ||
| Enamine | EN300-224284-5g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 5g |
$783.0 | 2023-09-15 | ||
| Enamine | EN300-224284-10g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 10g |
$1163.0 | 2023-09-15 | ||
| Enamine | EN300-224284-0.05g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 0.05g |
$227.0 | 2024-06-20 | |
| Enamine | EN300-224284-0.1g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 0.1g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-224284-0.25g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 0.25g |
$249.0 | 2024-06-20 | |
| Enamine | EN300-224284-0.5g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 0.5g |
$260.0 | 2024-06-20 | |
| Enamine | EN300-224284-1.0g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 1.0g |
$271.0 | 2024-06-20 | |
| Enamine | EN300-224284-2.5g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 2.5g |
$529.0 | 2024-06-20 | |
| Enamine | EN300-224284-5.0g |
4-fluoro-2-nitrobenzene-1-sulfonyl fluoride |
1936657-90-7 | 95% | 5.0g |
$783.0 | 2024-06-20 |
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride (CAS No. 1936657-90-7): An Overview of Its Properties and Applications
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride (CAS No. 1936657-90-7) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a nitro group, and a sulfonyl fluoride functional group. These features contribute to its reactivity and utility in various chemical reactions and processes.
The molecular formula of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is C8H4FNO5S, and its molecular weight is 245.18 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethylformamide (DMF). Its physical properties make it suitable for use in a wide range of chemical reactions and synthetic pathways.
In the realm of organic synthesis, 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride has gained attention due to its ability to act as an electrophilic reagent in various substitution reactions. The presence of the sulfonyl fluoride group allows it to readily react with nucleophiles, making it a valuable intermediate in the synthesis of complex organic molecules. Recent studies have explored its use in the preparation of fluorinated compounds, which are essential in the development of new pharmaceuticals and materials with enhanced properties.
In pharmaceutical research, 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride has shown promise as a building block for the synthesis of bioactive molecules. The introduction of fluorine atoms into drug molecules can significantly improve their pharmacological properties, such as metabolic stability, bioavailability, and target selectivity. For instance, a recent study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of fluorinated analogs using this compound as a key intermediate. These analogs exhibited enhanced potency and selectivity against specific enzymes involved in disease pathways.
The unique combination of functional groups in 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride also makes it an attractive candidate for the development of new materials. In materials science, fluorinated compounds are often used to create surfaces with low surface energy, which can be beneficial for applications such as coatings, adhesives, and lubricants. The nitro group can be reduced to an amino group under appropriate conditions, providing additional functionality for further chemical modifications.
In addition to its synthetic utility, 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride has been studied for its potential applications in analytical chemistry. The compound can be used as a derivatizing agent to enhance the detectability of certain analytes in chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC). This property is particularly useful for trace analysis and quality control in various industries.
The safety and handling of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride are important considerations for researchers working with this compound. It should be handled with care due to its reactivity and potential hazards associated with exposure. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this material. Additionally, it should be stored in a cool, dry place away from incompatible substances.
In conclusion, 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride (CAS No. 1936657-90-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique molecular structure and reactivity make it an invaluable tool for researchers engaged in organic synthesis, pharmaceutical development, materials science, and analytical chemistry. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing these fields.
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